molecular formula C19H19FN2O3 B5521232 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine

1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine

Cat. No. B5521232
M. Wt: 342.4 g/mol
InChI Key: YLJDQIGMUSPIKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine involves various chemical reactions, including condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of specific catalysts under basic conditions. Such processes are characterized by the formation of complex structures through the introduction of fluoro and piperazine moieties, indicating a multifaceted synthetic route that may be applicable to the synthesis of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine reveals distinct conformations and intermolecular interactions. For instance, related compounds exhibit molecular conformations that result in different types of intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, which contribute to the formation of three-dimensional architectures (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine derivatives are characterized by their interaction with various reagents and conditions leading to the formation of novel compounds. These reactions often involve nucleophilic substitution, reductive amination, and amide hydrolysis, which are crucial for the synthesis of piperazine derivatives with specific functional groups (Fang-wei, 2013).

Physical Properties Analysis

The physical properties of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine and related compounds can be inferred from their crystalline structure, solubility, and melting points. X-ray diffraction studies provide insights into the monoclinic crystal system and specific unit cell parameters, indicating the solid-state structure of these compounds (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine derivatives include their reactivity, stability, and functional group behavior. These properties are crucial for understanding the compound's potential interactions and reactions in various chemical environments. The presence of fluorobenzoyl and piperazine moieties significantly influences these properties, leading to unique reactivity patterns and potential for further chemical modification (Faizi et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of related compounds provides insights into methods that could potentially apply to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves condensation reactions under basic conditions, characterized by spectroscopic evidence and X-ray crystallography, indicating the potential for similar synthetic pathways and characterization techniques for 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine (Sanjeevarayappa et al., 2015).

Molecular Docking and Biological Activity

The binding of Hoechst 33258 to the minor groove of B-DNA, involving a molecule with a piperazine ring, underscores the significance of molecular docking studies in understanding the interactions between small molecules and biological targets. This research highlights the potential of piperazine-containing compounds for specific DNA interactions, which could be relevant for 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in exploring its biological applications (Pjura et al., 1987).

Antimicrobial and Antibacterial Evaluation

Studies on the synthesis and evaluation of new analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles demonstrate the antimicrobial potential of fluoroquinolone derivatives with substituted piperazine rings. Such research suggests that compounds structurally related to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine could possess significant antibacterial activity, warranting further exploration in this direction (Sharma et al., 2015).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Piperazine derivatives have been studied for a variety of biological activities, including as antipsychotic, antihistaminic, and anthelmintic (anti-worm) agents .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-17-9-5-4-8-16(17)19(24)22-12-10-21(11-13-22)18(23)14-25-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJDQIGMUSPIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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